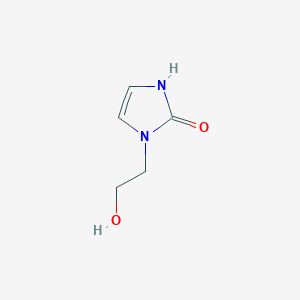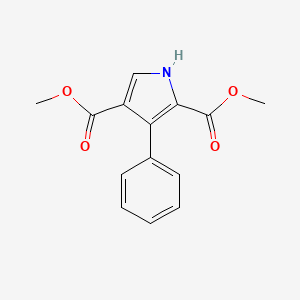
1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 1-ethyl-2-methylpyrazole with an iodinating agent. One common method is the reaction of 1-ethyl-2-methylpyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it back to its precursor pyrazole.
Substitution: The iodide ion can be substituted with other nucleophiles to form different pyrazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like chloride, bromide, or acetate can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives with various functional groups.
Reduction: 1-Ethyl-2-methylpyrazole.
Substitution: Different pyrazolium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-2-methylpyrazole: The precursor to 1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide.
1-Methyl-2-ethylpyrazolium chloride: A similar pyrazolium salt with a chloride ion instead of iodide.
1-Phenyl-2-methylpyrazolium bromide: Another pyrazolium salt with a different substituent and halide ion.
Uniqueness
This compound is unique due to its specific combination of ethyl and methyl groups on the pyrazolium ring and the presence of the iodide ion. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
51278-23-0 |
|---|---|
Molekularformel |
C6H13IN2 |
Molekulargewicht |
240.09 g/mol |
IUPAC-Name |
1-ethyl-2-methyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C6H12N2.HI/c1-3-8-6-4-5-7(8)2;/h4,6H,3,5H2,1-2H3;1H |
InChI-Schlüssel |
QWMVRQZTJYXGTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+]1C=CCN1C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)



![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)


![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)



![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)


